MAX-40279 hemiadipate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C50H56F2N12O6S2 |

|---|---|

分子量 |

1023.2 g/mol |

IUPAC 名称 |

bis(7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine);hexanedioic acid |

InChI |

InChI=1S/2C22H23FN6OS.C6H10O4/c2*1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;7-5(8)3-1-2-4-6(9)10/h2*3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-4H2,(H,7,8)(H,9,10) |

InChI 键 |

DPMCPPMOCLOILL-UHFFFAOYSA-N |

产品来源 |

United States |

Foundational & Exploratory

MAX-40279 Hemiadipate: A Technical Guide for Drug Development Professionals

An In-depth Review of the Dual FLT3/FGFR Kinase Inhibitor for Acute Myeloid Leukemia

Abstract

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed to address resistance mechanisms to existing FLT3 inhibitors in Acute Myeloid Leukemia (AML), MAX-40279 targets both wild-type and mutant forms of FLT3, including the D835Y mutation, while simultaneously inhibiting FGFR signaling, a key pathway implicated in AML relapse.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

MAX-40279 is a complex heterocyclic molecule. The hemiadipate salt form is currently under investigation.

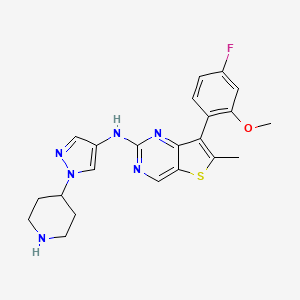

Chemical Structure of MAX-40279 (Base)

Caption: 2D structure of the MAX-40279 free base.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2388506-44-1 | CymitQuimica |

| Molecular Formula | C50H56F2N12O6S2 | CymitQuimica |

| Molecular Weight | 1023.19 g/mol | CymitQuimica |

| Appearance | Solid | CymitQuimica |

Mechanism of Action

MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases.[1][2] In AML, mutations in the FLT3 gene are common and are associated with a poor prognosis.[3] MAX-40279 has been shown to be effective against both wild-type FLT3 and clinically relevant mutants such as FLT3-ITD and FLT3-D835Y.[3] The dual-targeting approach is designed to overcome resistance to FLT3 inhibitors that can arise from the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[3]

Furthermore, MAX-40279 has been observed to inhibit the phosphorylation of N-myc downstream regulated gene 1 (NDRG1) at Ser330 and suppress the endothelial-to-mesenchymal transition (EndMT).[2]

Below is a diagram illustrating the proposed mechanism of action of MAX-40279 in AML cells.

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Preclinical Data

MAX-40279 has undergone preclinical evaluation in a series of in vitro and in vivo studies.

In Vitro Efficacy

MAX-40279 has been tested in enzymatic and cellular assays to determine its inhibitory activity against FLT3 and FGFR kinases.[3]

Table 2: In Vitro Inhibitory Activity of MAX-40279 No publicly available data for IC50 values could be found at the time of this report.

In Vivo Efficacy

The in vivo efficacy of MAX-40279 has been evaluated in xenograft models of human AML.

Table 3: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Model | Dosing Schedule | Outcome | Reference |

| MV4-11 and KG-1 cells induced mice xenograft | 12 mg/kg, p.o., twice daily for 21-28 days | Significantly inhibited tumor growth | MedChemExpress |

Pharmacokinetics

Pharmacokinetic studies have been conducted in Sprague-Dawley rats.

Table 4: Pharmacokinetic Parameters of MAX-40279 in Sprague-Dawley Rats

| Parameter | Observation | Reference |

| Bone Marrow vs. Plasma Concentration | Much higher drug concentration in bone marrow than in plasma | MedChemExpress, ResearchGate |

No publicly available quantitative pharmacokinetic data (e.g., AUC, Cmax, t1/2) could be found at the time of this report.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the evaluation of MAX-40279.

In Vitro Kinase Assay (General Protocol)

A general workflow for an in vitro kinase assay to determine IC50 values is depicted below.

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Details: Specific concentrations, incubation times, and detection methods for MAX-40279 have not been publicly disclosed. A typical protocol would involve the use of recombinant FLT3 and FGFR kinases and a suitable substrate. The reaction would be initiated by the addition of ATP, and the level of phosphorylation would be measured using methods such as ADP-Glo™ Kinase Assay or TR-FRET.

Cell Proliferation Assay (General Protocol)

The effect of MAX-40279 on the proliferation of AML cell lines such as MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) is a key indicator of its cellular activity.

Protocol Details: Specific cell seeding densities, drug concentrations, and incubation times for MAX-40279 have not been publicly disclosed. A general protocol would involve seeding the cells in 96-well plates, treating them with a range of MAX-40279 concentrations for a specified period (e.g., 72 hours), and then assessing cell viability using a method like MTT or CellTiter-Glo®.

In Vivo Xenograft Study (General Protocol)

The following diagram illustrates a typical workflow for a xenograft study.

Caption: General workflow for an AML xenograft model study.

Protocol Details: The study cited used a dosing schedule of 12 mg/kg, administered orally twice daily for 21-28 days in mice bearing MV4-11 and KG-1 xenografts.[2] Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated group to the vehicle control group.

Synthesis

No publicly available, detailed synthesis protocol for this compound could be found at the time of this report.

Clinical Development

MAX-40279 is being investigated in a Phase I clinical trial (NCT03412292) for the treatment of AML.

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development as a treatment for AML. Its ability to target key resistance pathways distinguishes it from other FLT3 inhibitors. Further disclosure of quantitative preclinical data and detailed experimental protocols will be essential for the continued evaluation and development of this compound by the scientific community.

References

MAX-40279: A Novel Dual FLT3 and FGFR Inhibitor for Hematological and Solid Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MAX-40279 is an orally bioavailable, potent small molecule inhibitor that dually targets FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. Concurrently, the FGF/FGFR signaling pathway has been identified as a key resistance mechanism to FLT3 inhibitors. By simultaneously targeting both kinases, MAX-40279 presents a promising therapeutic strategy to enhance efficacy and overcome acquired resistance in AML and potentially other cancers. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and available clinical trial information for MAX-40279.

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. While first and second-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance.

One of the key mechanisms of resistance to FLT3 inhibition is the activation of bypass signaling pathways, with the fibroblast growth factor (FGF)/FGF receptor (FGFR) axis being a significant contributor.[2] Preclinical studies have shown that increased expression of FGF2 in the bone marrow stroma can confer resistance to FLT3 inhibitors.[3] This has led to the rationale for developing dual FLT3 and FGFR inhibitors to provide a more durable clinical response. MAX-40279 is a novel, orally active compound designed to potently inhibit both FLT3 and FGFR kinases.[1][4]

Mechanism of Action

MAX-40279 functions as an ATP-competitive inhibitor at the kinase domains of both FLT3 and FGFR. By binding to these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

FLT3 Signaling Pathway

In AML, mutated FLT3 is constitutively active, leading to the activation of several downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5. These pathways collectively promote leukemic cell proliferation and inhibit apoptosis. MAX-40279's inhibition of FLT3 blocks these pro-survival signals.

Caption: MAX-40279 inhibits constitutively active FLT3, blocking downstream signaling.

FGFR Signaling Pathway

The FGFR signaling pathway, when aberrantly activated in cancer, can also drive cell proliferation, survival, and angiogenesis. In the context of FLT3-inhibitor resistance, upregulation of FGF ligands in the bone marrow microenvironment can activate FGFR signaling in AML cells, providing an escape route. MAX-40279's co-inhibition of FGFR is designed to close this escape pathway.

Caption: MAX-40279 blocks FGF-mediated activation of FGFR and downstream pathways.

Preclinical Data

In Vitro Activity

While specific IC50 values for MAX-40279 against various FLT3 and FGFR isoforms are not publicly available, preclinical studies have demonstrated its potent activity. MAX-40279 is effective against FLT3 mutants, such as D835Y, which confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[4]

Furthermore, MAX-40279 has been shown to impede the Endothelial-to-Mesenchymal Transition (EndMT) by inhibiting the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 in human umbilical vein endothelial cells (HUVECs), murine aortic endothelial cells (MAECs), and murine pulmonary microvascular endothelial cells (MPLECs) at concentrations between 0.5-1 μM.[4]

Table 1: Summary of In Vitro Activity of MAX-40279

| Target/Process | Cell Lines | Effect | Concentration |

| FLT3 mutants (e.g., D835Y) | Not specified | Effective against resistant mutants | Not specified |

| NDRG1 Phosphorylation (Ser330) | HUVECs, MAECs, MPLECs | Inhibition | 0.5 - 1 µM |

| Endothelial-to-Mesenchymal Transition | HUVECs, MAECs, MPLECs | Impediment | 0.5 - 1 µM |

In Vivo Activity

MAX-40279 has demonstrated significant anti-tumor efficacy in preclinical xenograft models of AML.

-

MV4-11 Xenograft Model (FLT3-ITD): In a mouse xenograft model using MV4-11 cells, which harbor the FLT3-ITD mutation, oral administration of MAX-40279 at 12 mg/kg twice daily for 21-28 days resulted in significant tumor growth inhibition.[4]

-

KG-1 Xenograft Model (FGFR fusion): Similarly, in a KG-1 xenograft model, which is characterized by an FGFR1 fusion, the same dosing regimen of MAX-40279 also led to significant inhibition of tumor growth.[4]

-

Tumor Growth Inhibition: One study reported that MAX-40279 inhibited AML xenograft tumor growth by 58% to 106% without causing significant body weight loss, indicating a favorable tolerability profile.[3]

-

Patient-Derived Xenograft (PDX) Model: In a mini-PDX mouse assay, MAX-40279 administered orally at 12 mg/kg once daily for 7 days was effective in 43% of patient tumor samples.[4]

Table 2: Summary of In Vivo Efficacy of MAX-40279

| Model | Cell Line/Tumor Type | Dose and Schedule | Outcome |

| Subcutaneous Xenograft | MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., BID, 21-28 days | Significant tumor growth inhibition |

| Subcutaneous Xenograft | KG-1 (FGFR fusion) | 12 mg/kg, p.o., BID, 21-28 days | Significant tumor growth inhibition |

| AML Xenograft | Not specified | Not specified | 58% to 106% tumor growth inhibition |

| Mini-PDX | Patient-derived AML | 12 mg/kg, p.o., QD, 7 days | Effective in 43% of samples |

Pharmacokinetics

Detailed pharmacokinetic parameters such as AUC, Cmax, and half-life are not publicly available. However, a key finding from preclinical studies in rats is that MAX-40279 achieves a much higher concentration in the bone marrow compared to the plasma.[3] This is particularly advantageous for the treatment of hematological malignancies like AML, which reside predominantly in the bone marrow.

Clinical Development

MAX-40279 is currently being evaluated in clinical trials for both hematological and solid tumors.

-

NCT03412292: This is a Phase 1, open-label, dose-escalation study evaluating the safety, tolerability, and maximum tolerated dose (MTD) of MAX-40279 in patients with relapsed or refractory AML.[2][5] The trial is actively recruiting participants.

-

NCT05395780: A Phase 2 clinical trial for MAX-40279 in patients with gastric cancer and gastroesophageal junction cancer has also been registered.[6]

As of the time of this writing, no clinical data from these trials have been publicly released. In March 2018, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[2][7]

Experimental Protocols (Representative Examples)

The following are representative protocols for the types of experiments likely used in the preclinical evaluation of MAX-40279. Please note that these are generalized protocols and may not reflect the exact procedures used by the developers of MAX-40279.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay is used to determine the in vitro potency of a compound against a purified kinase enzyme.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol:

-

Prepare serial dilutions of MAX-40279 in a suitable buffer.

-

In a 96- or 384-well plate, add the diluted inhibitor, recombinant human FLT3 or FGFR enzyme, and a kinase-specific substrate (e.g., a synthetic peptide).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™ (Promega), which generates a luminescent signal proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Cell Proliferation Assay (e.g., MTT/MTS Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.

Protocol:

-

Seed AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR) in 96-well plates at an appropriate density.

-

Allow the cells to adhere or stabilize for 24 hours.

-

Treat the cells with a range of concentrations of MAX-40279.

-

Incubate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well and incubate for 2-4 hours. Viable cells will reduce the salt to a colored formazan (B1609692) product.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[8]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of an anti-cancer agent.

Caption: General workflow for an in vivo AML xenograft study.

Protocol:

-

Inject a suspension of human AML cells (e.g., 5-10 x 10^6 MV4-11 cells) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).[9]

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer MAX-40279 orally at the desired dose and schedule.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for the treatment of AML. Its ability to target both the primary oncogenic driver (mutated FLT3) and a key resistance pathway (FGFR signaling) suggests the potential for improved and more durable clinical responses compared to single-target FLT3 inhibitors. The favorable pharmacokinetic profile, with high bone marrow distribution, further supports its development for hematological malignancies. The ongoing Phase 1 and 2 clinical trials will be critical in determining the safety and efficacy of MAX-40279 in patients and its potential to become a valuable new therapeutic option for AML and other cancers.

References

- 1. Facebook [cancer.gov]

- 2. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. reactionbiology.com [reactionbiology.com]

MAX-40279 Hemiadipate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by Maxinovel Pharmaceuticals, MAX-40279 has been strategically designed to address resistance mechanisms observed with existing FLT3 inhibitors in the treatment of Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated its efficacy in inhibiting both wild-type and mutant forms of FLT3, as well as its significant concentration in the bone marrow, the primary site of AML. This technical guide provides a comprehensive overview of the discovery and development timeline of MAX-40279, its mechanism of action, and available preclinical and clinical data.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key mechanism of acquired resistance is the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1]

MAX-40279 was developed as a next-generation kinase inhibitor with a dual-targeting approach to simultaneously inhibit FLT3 and FGFR, thereby potentially overcoming this resistance mechanism.[1] Its development addresses a critical unmet need for more durable and effective targeted therapies for AML.

Discovery and Development Timeline

The development of MAX-40279 has progressed from preclinical evaluation to clinical trials in various cancer indications. The following timeline highlights the key milestones in its development journey.

| Date | Milestone | Reference(s) |

| March 29, 2018 | The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of Acute Myeloid Leukemia (AML). | [1] |

| Post-March 2018 | A Phase I dose-escalation clinical trial (NCT03412292) was initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML. | [1] |

| April 28, 2022 | Dosing of the first patient in a global multi-center Phase II study (NCT05130021) for third-line or above therapy for advanced colorectal cancer was announced. | [2] |

| July 7, 2022 | Dosing of the first patient in a multi-center Phase II study (NCT05395780) for second-line or above therapy for advanced gastric cancer or gastroesophageal junction cancer was announced. | [2] |

| August 8, 2022 | Dosing of the first patient in a multi-center Phase I study (NCT05369286) of MAX-40279 in combination with toripalimab (an anti-PD-1 monoclonal antibody) for advanced solid tumors was announced. | [2][3] |

| August 11, 2022 | Dosing of the first patient in a Phase I/II study (NCT05425602) of MAX-40279 in combination with KN046 (a PD-L1/CTLA-4 bispecific antibody) for advanced solid tumors was announced. | [2] |

Mechanism of Action

MAX-40279 is a dual inhibitor that targets both FLT3 and FGFR receptor tyrosine kinases.[1][4] These kinases play crucial roles in cell proliferation, survival, and differentiation.[5] In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled proliferation of leukemic blasts.[1] The FGF/FGFR pathway, when activated in the bone marrow, can confer resistance to FLT3 inhibitors. By inhibiting both pathways, MAX-40279 aims to provide a more comprehensive and durable anti-leukemic effect.[1] The drug has also been shown to be effective against FLT3 mutants, such as D835Y, which are resistant to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[4][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by MAX-40279.

Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.

Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

Preclinical Data

Preclinical evaluation of MAX-40279 has demonstrated its potential as a potent and selective dual inhibitor of FLT3 and FGFR.

In Vitro Kinase and Cellular Assays

While specific IC50 values are not publicly available, preclinical studies have reported that MAX-40279 exhibits potent inhibition of both FLT3 and FGFR kinases.[1] It has also shown efficacy against FLT3 mutants that are resistant to current FLT3 inhibitors.[6]

In Vivo Animal Models

In vivo studies in AML xenograft models have shown significant anti-tumor activity.

| Animal Model | Cell Line | Treatment | Result | Reference(s) |

| Mouse | MV4-11 | MAX-40279 (12 mg/kg, p.o., twice daily for 21-28 days) | Significantly inhibited tumor growth. | [4] |

| Mouse | KG-1 | MAX-40279 (12 mg/kg, p.o., twice daily for 21-28 days) | Significantly inhibited tumor growth. | [4] |

| Mouse | - | MAX-40279 | Inhibited AML xenograft tumor growth by 58% to 106%. | [6] |

Pharmacokinetics

Pharmacokinetic studies in rats have indicated that MAX-40279 achieves a much higher drug concentration in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.[4][6]

Clinical Development

MAX-40279 has advanced into clinical trials for both hematological malignancies and solid tumors.

Phase I Trial in AML (NCT03412292)

A Phase I dose-escalation study was initiated to assess the safety and tolerability of MAX-40279 in patients with AML.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the incidence of adverse events.[1] As of late 2025, specific results from this trial have not been publicly released.

Trials in Solid Tumors

Maxinovel has expanded the clinical development of MAX-40279 to include solid tumors, often in combination with immunotherapy.

| Clinical Trial ID | Phase | Indication | Intervention(s) | Status (as of late 2022) |

| NCT05130021 | Phase II | Advanced Colorectal Cancer | MAX-40279 | Recruiting |

| NCT05395780 | Phase II | Advanced Gastric or Gastroesophageal Junction Cancer | MAX-40279 | Recruiting |

| NCT05369286 | Phase I | Advanced Solid Tumors | MAX-40279 + Toripalimab (anti-PD-1) | Recruiting |

| NCT05425602 | Phase I/II | Advanced Solid Tumors | MAX-40279 + KN046 (anti-PD-L1/CTLA-4) | Recruiting |

Experimental Protocols

Detailed proprietary experimental protocols for MAX-40279 are not publicly available. However, the following are representative protocols for the types of assays typically used in the preclinical evaluation of kinase inhibitors.

FLT3 Kinase Inhibition Assay (Example Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant FLT3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. MAX-40279 is serially diluted to a range of concentrations.

-

Incubation: MAX-40279 dilutions are pre-incubated with the FLT3 enzyme in a microplate to allow for binding.

-

Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The plate is incubated at a controlled temperature to allow for phosphorylation of the substrate by the enzyme.

-

Signal Detection: The reaction is stopped, and a detection reagent is added. The amount of phosphorylated substrate or the amount of ATP consumed is quantified, often using a luminescence-based method.

-

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at each concentration of MAX-40279 is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

AML Xenograft Model (Example Protocol)

This in vivo assay evaluates the anti-tumor efficacy of a compound in a mouse model bearing human AML tumors.

Caption: General workflow for an AML xenograft model study.

Methodology:

-

Cell Implantation: Human AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation) are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives MAX-40279 via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle control.

-

Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration. The percentage of tumor growth inhibition (TGI) in the treated group compared to the control group is calculated to determine the efficacy of MAX-40279.

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of AML and potentially other cancers. Its development timeline reflects a strategic progression from a targeted molecular concept to a clinical-stage therapeutic. The dual-inhibition mechanism holds the potential to overcome known resistance pathways, a significant challenge in the treatment of FLT3-mutated AML. Ongoing and future clinical trials will be crucial in defining the safety and efficacy profile of MAX-40279 and establishing its role in the oncology treatment landscape. Further disclosure of quantitative preclinical and clinical data will provide a more complete understanding of its therapeutic potential.

References

In Vivo Efficacy of MAX-40279 in AML Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is a novel, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of MAX-40279 in acute myeloid leukemia (AML) xenograft models, based on publicly available data. The dual-targeting mechanism of MAX-40279 is designed to address the challenge of acquired resistance to FLT3 inhibitors, a phenomenon often driven by the activation of the FGF/FGFR signaling pathway within the bone marrow microenvironment.[2][3]

Core Efficacy Data

Preclinical studies have demonstrated the potent anti-tumor activity of MAX-40279 in AML xenograft models. The compound has shown significant tumor growth inhibition in models representing different genetic subtypes of AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of MAX-40279 in AML xenograft models.

| Xenograft Model | Cell Line | Key Genetic Aberration | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Subcutaneous | MV4-11 | FLT3-ITD | MAX-40279 | 58% - 106% | [3] |

| Subcutaneous | KG-1 | FGFR1 Fusion | MAX-40279 | 58% - 106% | [3] |

Note: The available data provides a range of tumor growth inhibition and does not specify the exact dosage or treatment schedule corresponding to these values. The 106% inhibition suggests tumor regression. These studies reported no significant body weight loss in the treated animals.[3]

| Pharmacokinetic Parameter | Finding | Significance | Reference |

| Bone Marrow Concentration | Significantly higher than in plasma | Suggests effective targeting of the primary site of AML | [3] |

Mechanism of Action and Signaling Pathways

MAX-40279's therapeutic rationale is based on the dual inhibition of FLT3 and FGFR, two key signaling pathways implicated in AML pathogenesis and drug resistance.

-

FLT3 Inhibition: Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, promoting leukemia cell proliferation and survival. MAX-40279 directly inhibits this activity.[2]

-

FGFR Inhibition: The bone marrow microenvironment can secrete fibroblast growth factors (FGFs) that activate FGFR on AML cells. This activation can provide a survival signal that bypasses the effects of FLT3 inhibitors, leading to resistance. By inhibiting FGFR, MAX-40279 aims to block this escape mechanism.[2][3]

-

Overcoming Resistance: MAX-40279 has also demonstrated activity against FLT3 mutations that confer resistance to other inhibitors, such as the D835Y mutation.[3]

Signaling Pathway Diagram

Caption: MAX-40279 dual-inhibition of FLT3 and FGFR pathways.

Experimental Protocols

While specific, detailed protocols for the MAX-40279 preclinical studies are not publicly available, a general methodology can be inferred from the published abstract and standard practices for AML xenograft studies.

In Vivo Xenograft Assay Workflow

Caption: General experimental workflow for AML xenograft studies.

Key Methodological Aspects

-

Cell Lines:

-

MV4-11: Human AML cell line with an FLT3-ITD mutation.

-

KG-1: Human AML cell line with an FGFR1 fusion protein.

-

-

Animal Model: Likely immunodeficient mice (e.g., NOD/SCID or NSG) to allow for the engraftment of human cell lines.

-

Drug Administration: MAX-40279 was administered orally.[3]

-

Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by caliper-based tumor volume assessments over the course of the study.[3]

-

Pharmacokinetics: Studies in Sprague-Dawley (SD) rats were conducted to assess plasma and bone marrow concentrations of MAX-40279 following oral administration.[3]

-

Safety Assessment: Animal body weight was monitored as a general indicator of toxicity.[3]

Conclusion

The available preclinical data indicate that MAX-40279 is a potent dual inhibitor of FLT3 and FGFR with significant in vivo anti-tumor activity in AML xenograft models. Its ability to achieve high concentrations in the bone marrow and to inhibit resistance-conferring mutations suggests a promising clinical potential for the treatment of AML. Further detailed publications from the ongoing clinical trials will be crucial to fully elucidate the efficacy and safety profile of this compound.

References

Investigating MAX-40279 Hemiadipate: A Dual FLT3/FGFR Inhibitor for Hematological Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MAX-40279 hemiadipate, a potent, orally bioavailable small molecule, is emerging as a promising therapeutic agent for hematological malignancies, particularly Acute Myeloid Leukemia (AML). As a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), MAX-40279 targets key signaling pathways implicated in the proliferation, survival, and resistance of cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of MAX-40279, detailing its mechanism of action, experimental protocols, and significant findings. The information presented herein is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this novel compound.

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and conferring a poor prognosis. While several FLT3 inhibitors have been developed, resistance often emerges, limiting their long-term efficacy.

Recent studies have highlighted the role of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway in promoting cancer cell survival and mediating resistance to targeted therapies. The activation of the FGF/FGFR axis has been identified as a potential escape mechanism for cancer cells treated with FLT3 inhibitors. This has led to the rationale for developing dual inhibitors that can simultaneously target both FLT3 and FGFR pathways.

This compound (hereafter referred to as MAX-40279) is a novel dual inhibitor of FLT3 and FGFR kinases.[2] Preclinical studies have demonstrated its potent activity against both wild-type and mutant forms of FLT3, including mutations that confer resistance to other FLT3 inhibitors. Furthermore, MAX-40279 exhibits significant inhibitory effects on FGFR signaling. This dual-targeting approach holds the promise of enhanced efficacy and the potential to overcome resistance mechanisms in hematological malignancies.

Mechanism of Action: Dual Inhibition of FLT3 and FGFR Signaling

MAX-40279 exerts its anti-leukemic effects by competitively binding to the ATP-binding pockets of FLT3 and FGFR kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.

FLT3 Signaling Pathway

The FLT3 receptor, upon binding to its ligand, dimerizes and undergoes autophosphorylation, leading to the activation of several key downstream pathways, including:

-

RAS/MEK/ERK pathway: Promotes cell proliferation and survival.

-

PI3K/AKT/mTOR pathway: Regulates cell growth, survival, and metabolism.

-

STAT5 pathway: Involved in cell survival and proliferation.

Constitutively active FLT3 mutants, such as FLT3-ITD, lead to the continuous activation of these pathways, driving uncontrolled proliferation and survival of leukemic blasts.

FGFR Signaling Pathway

The FGFR family of receptor tyrosine kinases, when activated by fibroblast growth factors (FGFs), also triggers downstream signaling cascades that overlap with those activated by FLT3, including the RAS/MEK/ERK and PI3K/AKT pathways. Aberrant FGFR signaling can contribute to tumorigenesis, angiogenesis, and drug resistance.

By inhibiting both FLT3 and FGFR, MAX-40279 effectively shuts down these critical pro-survival and proliferative signals in cancer cells.

Preclinical Data

The preclinical activity of MAX-40279 has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent anti-leukemic effects.

In Vitro Potency

MAX-40279 has been tested in various enzyme and cell-based assays to determine its inhibitory activity against FLT3 and FGFR kinases.

Table 1: In Vitro Inhibitory Activity of MAX-40279

| Target | Assay Type | Result (IC50) |

| Wild-Type FLT3 | Enzyme Assay | Data not available |

| FLT3-ITD | Enzyme Assay | Data not available |

| FLT3-D835Y | Enzyme Assay | Data not available |

| FGFR1 | Enzyme Assay | Data not available |

| FGFR2 | Enzyme Assay | Data not available |

| FGFR3 | Enzyme Assay | Data not available |

| MV4-11 (FLT3-ITD) | Cell Viability | Data not available |

| MOLM-13 (FLT3-ITD) | Cell Viability | Data not available |

| KG-1 (FGFR1 fusion) | Cell Viability | Data not available |

Note: Specific IC50 values are not yet publicly available and will be updated as more data is released.

In Vivo Efficacy in AML Xenograft Models

The anti-tumor activity of MAX-40279 has been demonstrated in preclinical xenograft models of AML.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Xenograft Model | Cell Line | Treatment | Outcome | Reference |

| Subcutaneous | MV4-11 | MAX-40279 (12 mg/kg, p.o., twice daily) | Significant tumor growth inhibition | [2] |

| Subcutaneous | KG-1 | MAX-40279 (12 mg/kg, p.o., twice daily) | Significant tumor growth inhibition | [2] |

| Disseminated | MV4-11 | Data not available | Data not available |

Preclinical studies have shown that MAX-40279 treatment leads to a tumor growth inhibition of 58% to 106% in AML xenograft models without significant loss in body weight, indicating a favorable tolerability profile.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that MAX-40279 has a much higher drug concentration in the bone marrow compared to the plasma, which is a desirable characteristic for a drug targeting hematological malignancies. This preferential distribution to the site of disease could enhance its therapeutic efficacy.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of MAX-40279.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of MAX-40279 on AML cell lines.

Protocol:

-

AML cell lines (e.g., MV4-11, MOLM-13, KG-1) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of MAX-40279 or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

References

MAX-40279 Hemiadipate: A Technical Guide for Pediatric AML Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a significant challenge in pediatric oncology, with a pressing need for novel therapeutic strategies that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. MAX-40279 hemiadipate, a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), presents a promising targeted therapeutic approach. This technical guide provides an in-depth overview of MAX-40279, consolidating available preclinical data, outlining its mechanism of action, and offering detailed experimental protocols to facilitate further research into its potential application for pediatric AML. While clinical data in pediatric populations is not yet available, the molecular rationale for its use is strong, given the prevalence of FLT3 mutations in pediatric AML and the role of the FGFR pathway in resistance to FLT3 inhibitors.

Introduction to this compound

MAX-40279 is a multi-kinase inhibitor developed by MaxiNovel Pharmaceuticals that has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1][2] The drug is designed to address the clinical challenge of resistance to first-generation FLT3 inhibitors, a common issue in AML treatment.[3] By simultaneously targeting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response in patients with FLT3-mutated AML.[1][3] Preclinical studies have demonstrated its potent inhibition of both wild-type and mutated forms of FLT3, including the resistance mutation D835Y, as well as its ability to achieve high concentrations in the bone marrow.[3][4]

Mechanism of Action: Dual Inhibition of FLT3 and FGFR

The therapeutic rationale for MAX-40279 lies in its dual targeting of two key signaling pathways implicated in AML pathogenesis and drug resistance.

FLT3 Signaling in AML: The FLT3 receptor tyrosine kinase is a critical regulator of hematopoietic stem and progenitor cell survival and proliferation.[5] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the receptor and downstream signaling cascades like PI3K/AKT and RAS/MAPK, which drive leukemic cell proliferation and survival.[6][7]

FGFR Signaling and Resistance: The FGF/FGFR signaling pathway has been identified as a key mechanism of resistance to FLT3 inhibitors.[3] Increased expression of FGF2 in the bone marrow microenvironment can reactivate downstream signaling pathways, allowing leukemic cells to evade the effects of FLT3 inhibition.[3] By inhibiting FGFR, MAX-40279 is designed to block this escape mechanism.[1][3]

Below is a diagram illustrating the signaling pathways targeted by MAX-40279.

References

- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]

- 2. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

MAX-40279 and Hematopoietic Stem Cells: An In-Depth Technical Guide

Disclaimer: MAX-40279 is an investigational drug, and as of the latest available data, comprehensive long-term studies on its effects on hematopoietic stem cells (HSCs) in humans have not been published. This guide synthesizes available preclinical data for MAX-40279 and contextualizes it with findings from related tyrosine kinase inhibitors to infer potential long-term effects. The information presented is intended for research, scientific, and drug development professionals.

Introduction

MAX-40279, developed by Maxinovel Pharmaceuticals, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] FLT3 is a critical receptor tyrosine kinase for the normal development and proliferation of hematopoietic stem and progenitor cells, and its mutation is a frequent driver in acute myeloid leukemia (AML).[1] FGFR signaling pathways are also implicated in cell proliferation and survival and have been identified as a resistance mechanism to FLT3 inhibitors in the bone marrow microenvironment.[2][3] By targeting both pathways, MAX-40279 is designed to offer a more potent and durable response in hematological malignancies.[2][3] The drug is currently undergoing Phase I and II clinical trials for AML and advanced solid tumors.

Preclinical Data on MAX-40279

Preclinical evaluation of MAX-40279 has demonstrated its potential as a potent anti-leukemic agent. In vitro and in vivo studies have provided foundational data on its efficacy and mechanism of action.

Table 1: Summary of Preclinical Efficacy of MAX-40279

| Parameter | Finding | Reference |

| Enzymatic Activity | Potent inhibitor of wild-type FLT3, FLT3-ITD, and FLT3-D835Y mutants. | [3] |

| Inhibits FGFR subtypes 1, 2, and 3. | [3] | |

| Cellular Assays | Effective against FLT3 mutant cell lines, including those resistant to other FLT3 inhibitors. | [4] |

| In Vivo Efficacy | Inhibited AML xenograft tumor growth by 58% to 106% without significant body weight loss in animal models. | [3] |

| Pharmacokinetics | Demonstrates significantly higher drug concentration in the bone marrow compared to plasma in rat models. | [3][4] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of MAX-40279 have been described in scientific literature. A general workflow for assessing in vivo efficacy is outlined below.

General Protocol for In Vivo Xenograft Studies

-

Cell Line Preparation: Human AML cell lines with known FLT3 mutations (e.g., MV4-11) are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent graft rejection.

-

Tumor Implantation: A specific number of AML cells are injected subcutaneously or intravenously into the mice.

-

Treatment Initiation: Once tumors are established (for subcutaneous models) or engraftment is confirmed, mice are randomized into treatment and control groups.

-

Drug Administration: MAX-40279 is administered orally at various doses and schedules. The control group receives a vehicle.

-

Monitoring: Tumor volume (for subcutaneous models) and animal body weight are measured regularly. For systemic models, peripheral blood counts and bone marrow analysis may be performed at the end of the study.

-

Endpoint Analysis: At the end of the study period, tumors are excised and weighed. Tissues may be collected for pharmacokinetic and pharmacodynamic analysis.

Signaling Pathways Targeted by MAX-40279

MAX-40279 exerts its effects by inhibiting the downstream signaling of FLT3 and FGFR. These pathways are crucial for cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

FLT3 signaling is initiated by the binding of the FLT3 ligand, leading to receptor dimerization and autophosphorylation. This activates several downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation and survival. In AML with FLT3 mutations, this pathway is constitutively active.

FGFR Signaling Pathway

Fibroblast growth factors (FGFs) bind to FGFRs, leading to receptor dimerization and activation of similar downstream pathways as FLT3, including the RAS/MAPK and PI3K/AKT pathways. Upregulation of FGF signaling in the bone marrow microenvironment can confer resistance to FLT3 inhibitors.

Potential Long-Term Effects on Hematopoietic Stem Cells

Direct long-term data for MAX-40279 is not yet available. However, based on its mechanism of action and data from other FLT3 and FGFR inhibitors, potential long-term effects on HSCs can be inferred.

Inference from FLT3 Inhibition

Long-term maintenance therapy with FLT3 inhibitors following hematopoietic stem cell transplantation in AML patients has been shown to improve relapse-free and overall survival.[5][6][7][8] However, this benefit can come at the cost of increased hematologic toxicity.[5][7] This suggests that chronic FLT3 inhibition may have a suppressive effect on normal hematopoiesis.

Inference from FGFR Inhibition

The role of FGFR signaling in adult hematopoiesis is complex. Some studies suggest that FGF signaling is a negative regulator of definitive hematopoiesis during embryonic development.[9] In contrast, other research indicates that loss of certain FGFRs, such as FGFR3, may accelerate hematopoietic recovery following bone marrow suppression.[10] Therefore, the long-term impact of FGFR inhibition by MAX-40279 on HSC function could be context-dependent, potentially influencing HSC quiescence, self-renewal, and differentiation.

Table 2: Potential Long-Term Hematological Effects of MAX-40279 (Inferred)

| Potential Effect | Underlying Mechanism | Clinical Implication |

| Myelosuppression | Inhibition of FLT3 and potentially FGFR signaling in normal hematopoietic progenitors. | Risk of cytopenias (anemia, neutropenia, thrombocytopenia) with long-term use. |

| Altered HSC Dynamics | Modulation of HSC quiescence and self-renewal through FGFR signaling inhibition. | Could potentially impact long-term hematopoietic reconstitution and reserve. |

| Delayed Hematopoietic Recovery | Potential for impaired recovery after cytotoxic insults due to inhibition of key signaling pathways. | Careful monitoring required if used in combination with or following chemotherapy. |

| Reduced Leukemia Relapse | Sustained inhibition of FLT3 in residual leukemic stem cells. | Potential for improved long-term disease-free survival in AML. |

Conclusion

MAX-40279 is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its use in AML. While early data suggests potent anti-leukemic activity, the long-term effects on the hematopoietic stem cell pool are yet to be determined. Based on the known roles of FLT3 and FGFR in hematopoiesis and data from similar inhibitors, long-term administration of MAX-40279 may be associated with hematologic toxicities. Continued clinical investigation and long-term follow-up of patients in ongoing trials are crucial to fully understand the safety and efficacy profile of MAX-40279 and its long-term impact on hematopoietic stem cells.

References

- 1. Facebook [cancer.gov]

- 2. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Impact of FLT3 inhibitors on the outcomes of FLT3-ITD mutated acute myeloid leukemia following allogeneic hematopoietic stem cell transplant: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. ascopubs.org [ascopubs.org]

- 8. FLT3 inhibitors and hematopoietic cell transplantation prolong survival in patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FGF signaling restricts hematopoietic stem cell specification via modulation of the BMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of FGFR3 Accelerates Bone Marrow Suppression-Induced Hematopoietic Stem and Progenitor Cell Expansion by Activating FGFR1-ELK1-Cyclin D1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Biomarkers of Response to MAX-40279 in Acute Myeloid Leukemia: A Technical Guide

Abstract: MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases, currently under investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4][5][6] Activating mutations in FLT3 are present in approximately 30% of AML cases and are associated with a poor prognosis, making FLT3 a key therapeutic target.[6][7][8] MAX-40279 has demonstrated potent inhibition of wild-type FLT3, common mutants like the internal tandem duplication (ITD) and D835Y tyrosine kinase domain (TKD) mutations, and FGFR.[2][3][4][5] The dual-targeting mechanism is designed to address intrinsic and acquired resistance to first-generation FLT3 inhibitors, which can be mediated by the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment.[5][6] This document provides a comprehensive technical overview of the key predictive, pharmacodynamic, and resistance biomarkers relevant to MAX-40279 therapy in AML. It includes detailed experimental protocols and illustrative data to guide researchers and drug development professionals.

Core Mechanism of Action of MAX-40279

MAX-40279 exerts its anti-leukemic effect by simultaneously blocking the ATP-binding sites of FLT3 and FGFR receptor tyrosine kinases. In susceptible AML cells, particularly those harboring activating FLT3 mutations (e.g., ITD, TKD), this inhibition abrogates downstream signaling cascades critical for leukemic cell proliferation and survival, including the RAS/MAPK and JAK/STAT pathways. The co-inhibition of FGFR is hypothesized to overcome resistance mechanisms driven by FGF signaling within the bone marrow niche.

Predictive Biomarkers

Predictive biomarkers are crucial for identifying patients most likely to benefit from MAX-40279. The primary predictive biomarkers are related to the genetic status of the FLT3 gene.

FLT3 Mutation Status

The presence of an activating FLT3 mutation is the strongest predictor of response to FLT3 inhibitors.[7][8][9][10] MAX-40279 is effective against both ITD and TKD mutations, including the D835Y mutation known to confer resistance to some other inhibitors.[2][3][4]

FLT3-ITD Allelic Ratio (AR)

The ratio of mutant to wild-type FLT3 alleles can influence the degree of pathway activation and sensitivity to inhibition. A higher AR is often associated with a worse prognosis but may also predict a more profound response to targeted therapy.[9]

Table 1: Illustrative Preclinical Sensitivity of AML Cell Lines to MAX-40279 (Note: Data is representative and for illustrative purposes only.)

| Cell Line | FLT3 Status | FLT3-ITD AR | Baseline p-STAT5 (MFI) | MAX-40279 IC50 (nM) |

| MV4-11 | FLT3-ITD | 0.85 | 15,200 | 1.5 |

| MOLM-13 | FLT3-ITD | 0.60 | 11,500 | 3.2 |

| THP-1 | FLT3-wt | N/A | 850 | > 1000 |

| KG-1 | FLT3-wt | N/A | 670 | > 1000 |

| Ba/F3-ITD | FLT3-ITD | 1.00 | 21,000 | 0.9 |

| Ba/F3-D835Y | FLT3-TKD | 1.00 | 18,500 | 5.1 |

Pharmacodynamic (PD) Biomarkers

PD biomarkers are used to confirm that MAX-40279 is engaging its target and modulating downstream signaling pathways. These are typically measured in peripheral blood or bone marrow samples before and after treatment.

Inhibition of FLT3 Phosphorylation

Direct measurement of phosphorylated FLT3 (p-FLT3) in leukemic blasts is a primary PD biomarker. A significant reduction in p-FLT3 levels post-treatment indicates target engagement.

Downstream Signaling Inhibition (p-STAT5, p-ERK)

Inhibition of downstream effector proteins such as phosphorylated STAT5 (p-STAT5) and phosphorylated ERK (p-ERK) provides evidence of pathway blockade.[11] p-STAT5 is a particularly robust marker of FLT3 pathway activity.

Table 2: Illustrative Pharmacodynamic Changes in Patient Samples (Note: Data is representative and for illustrative purposes only. MFI = Mean Fluorescence Intensity.)

| Patient ID | FLT3 Status | Timepoint | p-STAT5 in Blasts (MFI) | % Inhibition |

| AML-001 | FLT3-ITD | Baseline | 12,800 | - |

| C1D2 (4h post-dose) | 950 | 92.6% | ||

| AML-002 | FLT3-ITD | Baseline | 16,100 | - |

| C1D2 (4h post-dose) | 1,450 | 91.0% | ||

| AML-003 | FLT3-wt | Baseline | 780 | - |

| C1D2 (4h post-dose) | 750 | 3.8% |

Resistance Biomarkers

Understanding mechanisms of resistance is critical for long-term patient management. Resistance can be primary (lack of response) or acquired (relapse after initial response).

On-Target Resistance: Secondary FLT3 Mutations

The emergence of new mutations within the FLT3 gene, particularly in the tyrosine kinase domain, can prevent drug binding and lead to acquired resistance.

Bypass Pathway Activation

Upregulation of parallel signaling pathways can circumvent FLT3 blockade. Given MAX-40279's dual activity, common bypass mechanisms involving other kinases may be less frequent, but activation of the RAS/MAPK pathway through mutations in genes like NRAS, KRAS, or PTPN11 remains a potential resistance mechanism.[12][13]

Experimental Protocols

Protocol: Next-Generation Sequencing (NGS) for FLT3 Mutation Analysis

-

Sample Collection: Collect 2-5 mL of peripheral blood or bone marrow aspirate in EDTA tubes.

-

Genomic DNA Extraction: Isolate gDNA from mononuclear cells using a QIAamp DNA Blood Mini Kit (Qiagen) according to the manufacturer's protocol. Quantify DNA using a Qubit fluorometer.

-

Library Preparation: Prepare sequencing libraries using a custom-designed targeted gene panel (including full coding regions of FLT3, NPM1, IDH1/2, RAS isoforms, etc.) and a commercial kit (e.g., Illumina DNA Prep with Enrichment).

-

Sequencing: Perform paired-end sequencing (2x150 bp) on an Illumina MiSeq or NextSeq instrument to achieve a mean target coverage of >500x.

-

Data Analysis:

-

Align raw sequencing reads (FASTQ) to the human reference genome (hg19/GRCh37).

-

Perform variant calling using a validated bioinformatics pipeline (e.g., GATK HaplotypeCaller).

-

For FLT3-ITD mutations, use specialized callers like Pindel or ITDetect.

-

Annotate variants and calculate the Variant Allele Frequency (VAF). For FLT3-ITD, calculate the allelic ratio.

-

Protocol: Phospho-Flow Cytometry for p-STAT5 Analysis

-

Sample Collection: Collect 1-2 mL of peripheral blood or bone marrow aspirate in heparinized tubes.

-

Cell Fixation: Within 30 minutes of collection, add 100 µL of whole blood to a tube containing 2 mL of pre-warmed Lyse/Fix Buffer (e.g., BD Phosflow™). Incubate for 15 minutes at 37°C.

-

Permeabilization: Centrifuge cells, decant supernatant, and resuspend in 1 mL of ice-cold Perm Buffer III (BD Phosflow™). Incubate on ice for 30 minutes.

-

Staining: Wash cells twice with Stain Buffer (e.g., BD Pharmingen™). Resuspend the cell pellet in 100 µL of Stain Buffer containing a cocktail of fluorescently-labeled antibodies:

-

CD45 (surface marker for gating)

-

CD34 (blast marker)

-

CD117 (blast marker)

-

p-STAT5 (Y694) (intracellular target)

-

-

Acquisition: Incubate for 60 minutes in the dark at room temperature. Wash cells and resuspend in Stain Buffer for analysis on a multicolor flow cytometer (e.g., BD LSRFortessa™).

-

Data Analysis:

-

Gate on the leukemic blast population using CD45 vs. Side Scatter.

-

Within the blast gate, quantify the Mean Fluorescence Intensity (MFI) of the p-STAT5 signal.

-

Calculate percent inhibition relative to a pre-treatment baseline sample.

-

Conclusion

The clinical development of MAX-40279 for AML relies on a robust and integrated biomarker strategy. The primary predictive biomarkers, FLT3 mutation status and allelic ratio, are essential for patient selection and are readily assessable by NGS. Pharmacodynamic assessment via phospho-flow cytometry provides rapid confirmation of target engagement and pathway inhibition. Finally, longitudinal genomic monitoring is critical for the early detection of acquired resistance mechanisms. This framework allows for a data-driven approach to optimizing the therapeutic use of MAX-40279 in this challenging disease.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]

- 7. Growing Role of Biomarkers in the Treatment of Patients with Acute Myeloid Leukemia - Conquer: the journey informed [conquer-magazine.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Role of Biomarkers in FLT3 AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SYK inhibition targets acute myeloid leukemia stem cells by blocking their oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - Data from Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - Cancer Discovery - Figshare [aacr.figshare.com]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for MAX-40279 Hemiadipate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] These receptor tyrosine kinases are implicated in the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent.[1][2] MAX-40279 has shown potential in overcoming resistance to existing FLT3 inhibitors, a significant challenge in AML treatment.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound, with a focus on determining appropriate starting concentrations.

Data Presentation

In Vitro Efficacy of this compound

| Assay Type | Cell Line/Target | Starting Concentration | Incubation Time | Key Findings |

| Cell Migration Assay | HUVECs | 0.5 - 1 µM | 48 hours | Attenuated migration induced by H2O2 and TGF-β.[3] |

| Western Blot Analysis | HUVECs, MAECs, MPLECs | 0.5 - 1 µM | 48 hours | Significantly inhibited NDRG1 phosphorylation at Ser-330.[3] |

| Enzymatic Assays | FLT3-wt, FLT3-ITD, FLT3-D835Y | Not Specified | Not Specified | Potent inhibition observed.[4] |

| Enzymatic Assays | FGFR1, FGFR2, FGFR3 | Not Specified | Not Specified | Potent inhibition observed.[4] |

| Cellular Assays | AML Cell Lines | Not Specified | Not Specified | Effective inhibition of proliferation.[4] |

HUVECs: Human Umbilical Vein Endothelial Cells; MAECs: Mouse Aortic Endothelial Cells; MPLECs: Mouse Pulmonary Lymphatic Endothelial Cells; FLT3: FMS-like tyrosine kinase 3; FGFR: Fibroblast growth factor receptor; wt: wild-type; ITD: Internal Tandem Duplication.

Signaling Pathways

MAX-40279 exerts its therapeutic effects by inhibiting the downstream signaling cascades of FLT3 and FGFR. Constitutive activation of FLT3, often due to mutations like internal tandem duplications (FLT3-ITD), leads to the activation of pro-survival pathways including RAS/MEK/ERK, PI3K/AKT, and STAT5. Similarly, aberrant FGFR signaling activates the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. By blocking these initial signaling events, MAX-40279 can effectively halt tumor cell growth and induce apoptosis.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patents.justia.com [patents.justia.com]

- 3. EP4529926A1 - Method for treating cancer by combining alkylating agent prodrug and cell cycle inhibitor - Google Patents [patents.google.com]

- 4. US6187936B1 - Process for the enzymatic kinetic resolution of 3-phenylglycidates by transesterification with aminoalcohols - Google Patents [patents.google.com]

Application Notes and Protocol for Western Blot Analysis of MAX-40279 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4] Its mechanism of action involves the inhibition of FLT3 and FGFR-mediated signal transduction pathways, which are critical for cell proliferation and survival in various cancers, particularly acute myeloid leukemia (AML).[1][5] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of MAX-40279 on treated cells. The protocol outlines methods for cell culture and treatment, lysate preparation, protein quantification, and immunodetection of key signaling proteins. Additionally, it includes templates for data presentation and visualization of the experimental workflow and relevant signaling pathways.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the dose-dependent effects of MAX-40279. Densitometry should be performed on the protein bands of interest and normalized to a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure accurate comparisons between samples. The data can be effectively summarized in a tabular format.

Table 1: Quantitative Analysis of Protein Expression in MAX-40279 Treated Cells

| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |

| p-FLT3 (Tyr591) | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |

| MAX-40279 (10 nM) | 0.75 | 0.50 | 0.08 | <0.05 | |

| MAX-40279 (100 nM) | 0.30 | 0.20 | 0.05 | <0.01 | |

| Total FLT3 | Control (Vehicle) | 1.45 | 1.00 | 0.15 | - |

| MAX-40279 (10 nM) | 1.48 | 1.02 | 0.13 | >0.05 | |

| MAX-40279 (100 nM) | 1.42 | 0.98 | 0.16 | >0.05 | |

| p-ERK1/2 (Thr202/Tyr204) | Control (Vehicle) | 2.10 | 1.00 | 0.21 | - |

| MAX-40279 (10 nM) | 1.26 | 0.60 | 0.14 | <0.05 | |

| MAX-40279 (100 nM) | 0.63 | 0.30 | 0.07 | <0.01 | |

| Total ERK1/2 | Control (Vehicle) | 2.05 | 1.00 | 0.19 | - |

| MAX-40279 (10 nM) | 2.08 | 1.01 | 0.22 | >0.05 | |

| MAX-40279 (100 nM) | 2.11 | 1.03 | 0.20 | >0.05 | |

| Loading Control (GAPDH) | Control (Vehicle) | 3.20 | 1.00 | 0.25 | - |

| MAX-40279 (10 nM) | 3.15 | 0.98 | 0.28 | >0.05 | |

| MAX-40279 (100 nM) | 3.22 | 1.01 | 0.26 | >0.05 |

Experimental Protocols

This protocol provides a general framework for Western blot analysis of cells treated with MAX-40279. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell lines and target proteins.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cell line (e.g., MV4-11 for FLT3-ITD or KG-1 for FGFR expression) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Seed cells at a density that allows them to reach 70-80% confluency at the time of treatment.[6]

-

Compound Preparation: Prepare a stock solution of MAX-40279 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Replace the existing cell culture medium with fresh medium containing the desired concentrations of MAX-40279 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the predetermined treatment duration (e.g., 2, 6, 12, or 24 hours).[2]

Cell Lysis and Protein Quantification

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[7]

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

-

Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[7]

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[7]

-

Transfer the supernatant containing the soluble protein to a fresh, pre-chilled tube.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[6]

Gel Electrophoresis and Protein Transfer

-

Sample Preparation: Normalize the protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[8] Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

-

Run the gel according to the manufacturer's recommendations until adequate separation of the proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6] Ensure good contact between the gel and the membrane to facilitate efficient transfer.

Immunodetection

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8] The optimal antibody concentration should be determined empirically.

-

Recommended Primary Antibodies:

-

Phospho-FLT3 (e.g., Tyr591)

-

Total FLT3

-

Phospho-FGFR (e.g., Tyr653/654)

-

Total FGFR

-

Phospho-STAT5 (e.g., Tyr694)

-

Total STAT5

-

Phospho-ERK1/2 (e.g., Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-Akt (e.g., Ser473)

-

Total Akt

-

Cleaved PARP

-

GAPDH or β-actin (as a loading control)

-

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]

-

Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.[11]

-

Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[12]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[6]

Visualizations

Signaling Pathways

MAX-40279 dually inhibits the FLT3 and FGFR receptor tyrosine kinases, thereby affecting downstream signaling pathways crucial for cell growth and survival.

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow

The following diagram illustrates the major steps in the Western blot protocol for analyzing MAX-40279 treated cells.

Caption: Western blot workflow for MAX-40279 treated cells.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Sample preparation for western blot | Abcam [abcam.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. CST | Cell Signaling Technology [cellsignal.com]

- 10. m.youtube.com [m.youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols for Dissolving MAX-40279 Hemiadipate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its ability to target both wild-type and mutant forms of FLT3 makes it a promising candidate for overcoming resistance to existing FLT3 inhibitors in acute myeloid leukemia (AML).[2][3] Furthermore, its inhibitory action on the FGFR signaling pathway addresses a known resistance mechanism in AML.[3][4] These application notes provide a detailed protocol for the proper dissolution and use of MAX-40279 hemiadipate for in vitro cell culture experiments, ensuring reproducible and reliable results.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[1] This dual inhibition blocks critical downstream signaling pathways responsible for cell proliferation, survival, and differentiation. In AML, constitutively active FLT3 mutants drive leukemogenesis, and the activation of the FGF/FGFR axis in the bone marrow microenvironment can confer resistance to FLT3-targeted therapies.[3][4] By targeting both pathways, MAX-40279 aims to provide a more durable therapeutic response. Additionally, MAX-40279 has been shown to suppress the endothelial-to-mesenchymal transition (EndMT) by inhibiting the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1).[2][5]

Quantitative Data Summary

For consistent and accurate preparation of this compound solutions, refer to the solubility and stock solution parameters outlined in the table below.

| Parameter | Value | Source |

| Molecular Weight | 442.5 g/mol (MAX-40279 base) | [6] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | MedChemExpress |

| Stock Solution Concentration | 10 mM in DMSO | MedChemExpress |

| Final DMSO Concentration in Media | ≤ 0.5% | [7][8][9] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Cell culture medium (appropriate for the cell line)

-

Sterile serological pipettes

-

Incubator (37°C, 5% CO₂)

Protocol for Preparation of 10 mM Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.425 mg of the compound.

-

Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a 10 mM concentration. For 4.425 mg, add 1 mL of DMSO.

-

Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.

Protocol for Preparation of Working Solutions and Cell Treatment

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM MAX-40279 stock solution at room temperature.

-

Dilution in Cell Culture Medium: Prepare the desired final concentration of MAX-40279 by diluting the stock solution directly into the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

-

Important Note on DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7][9] For a 1:1000 dilution (e.g., 10 µL of stock in 10 mL of medium), the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of MAX-40279. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of MAX-40279 or the vehicle control.

-

Incubation: Return the cells to the incubator and culture for the desired experimental duration.

Visualizations

Caption: Workflow for dissolving this compound and treating cells.